molecular formula C11H15IN2S B14653557 Thiourea, N-butyl-N'-(3-iodophenyl)- CAS No. 53305-96-7

Thiourea, N-butyl-N'-(3-iodophenyl)-

Cat. No.: B14653557
CAS No.: 53305-96-7
M. Wt: 334.22 g/mol
InChI Key: XEFPBBQKXNREIS-UHFFFAOYSA-N
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Description

Thiourea, N-butyl-N’-(3-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-butyl-N’-(3-iodophenyl)- typically involves the reaction of 3-iodoaniline with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-butyl-N’-(3-iodophenyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions are often carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-butyl-N’-(3-iodophenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in certain cancer cell lines.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiourea, N-butyl-N’-(3-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, which lacks the butyl and 3-iodophenyl substituents.

    N,N’-Dibutylthiourea: Similar in structure but with two butyl groups instead of one butyl and one 3-iodophenyl group.

    N-Phenylthiourea: Contains a phenyl group instead of the 3-iodophenyl group.

Uniqueness

Thiourea, N-butyl-N’-(3-iodophenyl)- is unique due to the presence of the 3-iodophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and potentially more effective as an enzyme inhibitor compared to its analogs.

Properties

CAS No.

53305-96-7

Molecular Formula

C11H15IN2S

Molecular Weight

334.22 g/mol

IUPAC Name

1-butyl-3-(3-iodophenyl)thiourea

InChI

InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15)

InChI Key

XEFPBBQKXNREIS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC=C1)I

Origin of Product

United States

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